L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]-
Description
L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- (CAS: 159857-60-0), also known as Fmoc-L-Lys(Mmt)-OH, is a protected lysine derivative widely used in peptide synthesis. Its molecular formula is C₄₁H₄₀N₂O₅, with an average mass of 640.78 g/mol . The compound features a 4-methoxytrityl (Mmt) group at the N⁶-position of lysine and an Fmoc (9-fluorenylmethoxycarbonyl) group at the α-amino position. The bulky Mmt group provides steric protection during solid-phase peptide synthesis, enabling selective deprotection under mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane). This dual protection strategy ensures orthogonal compatibility in multi-step syntheses .
Properties
IUPAC Name |
(2S)-2-amino-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-31-23-17-15-22(16-18-23)26(20-10-4-2-5-11-20,21-12-6-3-7-13-21)28-19-9-8-14-24(27)25(29)30/h2-7,10-13,15-18,24,28H,8-9,14,19,27H2,1H3,(H,29,30)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAUHWWUFRQEMX-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254526 | |
| Record name | N6-[(4-Methoxyphenyl)diphenylmethyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-61-1 | |
| Record name | N6-[(4-Methoxyphenyl)diphenylmethyl]-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-[(4-Methoxyphenyl)diphenylmethyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- typically involves the protection of the amino group of L-lysine. One common method is the use of the 4-methoxytrityl (MMT) group. The reaction involves the following steps:
Protection of the α-amino group: The α-amino group of L-lysine is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.
Protection of the ε-amino group: The ε-amino group is then protected using the 4-methoxytrityl (MMT) group
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- undergoes several types of chemical reactions, including:
Substitution reactions: The protecting groups can be selectively removed under acidic conditions.
Oxidation and reduction reactions: The compound can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Acidic conditions: Used for the removal of the MMT protecting group.
Base conditions: Used for the removal of the Fmoc protecting group.
Major Products Formed
The major products formed from these reactions are the deprotected forms of L-lysine, which can then be used in further peptide synthesis or other biochemical applications .
Scientific Research Applications
L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its role in protein modification and interactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic peptides.
Industry: Used in the production of synthetic peptides and other biochemical compounds.
Mechanism of Action
The mechanism of action of L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- primarily involves its role as a protecting group. It prevents unwanted reactions at the amino group during peptide synthesis. The MMT group is stable under basic conditions but can be removed under mild acidic conditions, allowing for selective deprotection .
Comparison with Similar Compounds
Protective Group-Functionalized Lysine Derivatives
N⁶-(tert-Butoxycarbonyl)-L-lysine (Boc-Lysine)
- Structure : Features a tert-butoxycarbonyl (Boc) group at N⁶.
- Applications : Common in peptide synthesis; Boc is cleaved under strong acidic conditions (e.g., HCl/dioxane), making it incompatible with acid-sensitive residues.
- Key Difference : Less steric hindrance compared to Mmt, offering faster reaction kinetics but lower selectivity in complex syntheses .
Methyl N⁶-((2-Nitrophenyl)sulfonyl)-L-lysinate
- Structure : Contains a 2-nitrobenzenesulfonyl (Ns) group at N⁶.
- Applications: Used in orthogonal protection strategies; the Ns group is removed via thiolysis (e.g., mercaptoethanol/DBU).
- Key Data : Higher stability under basic conditions compared to Mmt, but requires harsher deprotection methods .
Table 1: Protective Group Comparison
Enzyme-Targeting Lysine Derivatives
N⁶-(1-Iminoethyl)-L-lysine (L-NIL)
- Structure: Features a 1-iminoethyl group at N⁶.
- Applications: Potent inhibitor of inducible nitric oxide synthase (iNOS; IC₅₀ = 3.3 µM), with 28-fold selectivity over constitutive NOS isoforms.
- Key Difference : Unlike Mmt-protected lysine, L-NIL is bioactive and used in cardiovascular and inflammatory disease models .
N⁶-(Hydrazinoiminomethyl)-L-lysine
- Structure: Contains a hydrazinoiminomethyl substituent.
- Applications : Inhibits nitric oxide formation; less selective than L-NIL but effective in hypertension studies .
Table 2: Enzyme Inhibitor Activity
| Compound | Target Enzyme | IC₅₀/Activity | Selectivity | Reference |
|---|---|---|---|---|
| L-NIL | iNOS | 3.3 µM | 28-fold | |
| N⁶-(Hydrazinoiminomethyl)-L-lysine | NOS | Moderate inhibition | Low |
Lipid-Modified Lysine Derivatives
N⁶-(1-Oxohexadecyl)-L-lysine
- Structure : N⁶-linked to a 16-carbon acyl chain.
- Applications : Enhances membrane anchoring of proteins; used in studying lipid-protein interactions.
- Key Data : Molecular weight = 384.6 g/mol; improves solubility in hydrophobic environments .
N⁶-Oleoyl-L-lysine
- Structure : N⁶-oleoyl group (C18:1 Δ9).
- Key Difference : The unsaturated acyl chain increases fluidity compared to saturated derivatives .
Table 3: Lipidation Effects
| Compound | Lipid Chain | Molecular Weight | Key Property | Reference |
|---|---|---|---|---|
| N⁶-(1-Oxohexadecyl)-L-lysine | C16 (saturated) | 384.6 | Membrane anchoring | |
| N⁶-Oleoyl-L-lysine | C18:1 (unsaturated) | 410.63 | Enhanced fluidity |
Click Chemistry-Compatible Derivatives
N⁶-((2-Azidoethoxy)carbonyl)-L-lysine (NAEK)
- Structure : Contains an azide-functionalized carbamate group.
- Applications : Used for site-specific protein conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC).
- Key Data : Maintains Cas12a protein activity post-modification, enabling CRISPR-based editing applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
